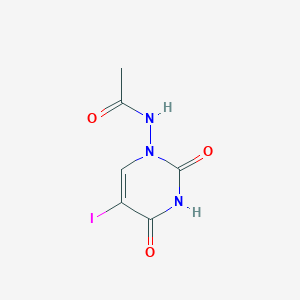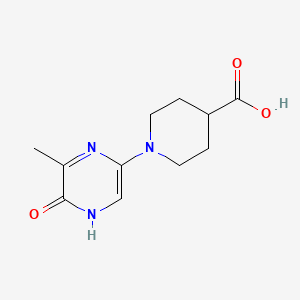
1-(6-Methyl-5-oxo-4,5-dihydropyrazin-2-yl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methyl-5-oxo-4,5-dihydropyrazin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound that features a pyrazine ring fused with a piperidine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,3-diaminopyrazine and 4-piperidone.
Step 1: The 2,3-diaminopyrazine undergoes a condensation reaction with 4-piperidone in the presence of an acid catalyst to form the intermediate 6-methyl-5-oxo-4,5-dihydropyrazine.
Step 2: The intermediate is then subjected to a carboxylation reaction using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 4-position of the piperidine ring.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazine ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction of the ketone group on the pyrazine ring can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: 1-(6-Carboxy-5-oxo-4,5-dihydropyrazin-2-yl)piperidine-4-carboxylic acid.
Reduction: 1-(6-Methyl-5-hydroxy-4,5-dihydropyrazin-2-yl)piperidine-4-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(6-Methyl-5-oxo-4,5-dihydropyrazin-2-yl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrazine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The carboxylic acid group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(6-Methyl-5-oxo-4,5-dihydropyrazin-2-yl)piperidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-(6-Methyl-5-oxo-4,5-dihydropyrazin-2-yl)piperidine-4-sulfonic acid: Contains a sulfonic acid group, which alters its solubility and reactivity.
Uniqueness: 1-(6-Methyl-5-oxo-4,5-dihydropyrazin-2-yl)piperidine-4-carboxylic acid is unique due to its combination of a pyrazine ring with a piperidine ring and a carboxylic acid group. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
919536-40-6 |
|---|---|
Molekularformel |
C11H15N3O3 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
1-(5-methyl-6-oxo-1H-pyrazin-3-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H15N3O3/c1-7-10(15)12-6-9(13-7)14-4-2-8(3-5-14)11(16)17/h6,8H,2-5H2,1H3,(H,12,15)(H,16,17) |
InChI-Schlüssel |
LGAUBYIMHDCSEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CNC1=O)N2CCC(CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B12918815.png)

![Furo[3,4-f][1,2]benzoxazole](/img/structure/B12918822.png)
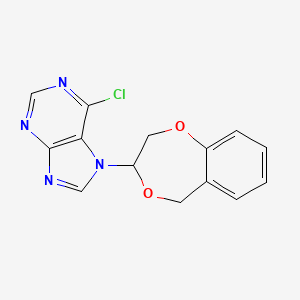
![2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B12918827.png)


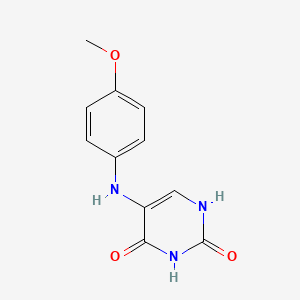
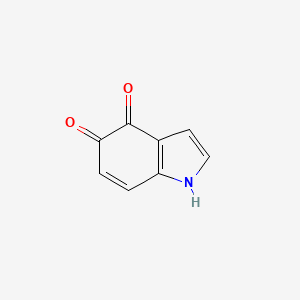
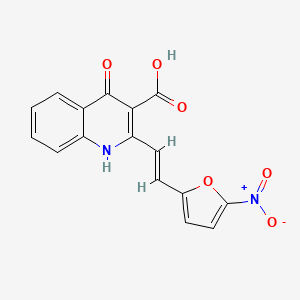

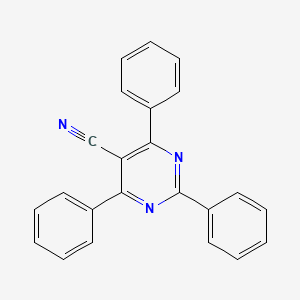
![N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine](/img/structure/B12918881.png)
